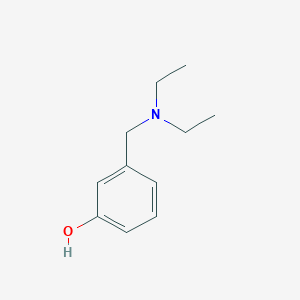

3-((Diethylamino)methyl)phenol

Overview

Description

3-((Diethylamino)methyl)phenol, also known as 3-Diethylaminophenol, is an organic compound with the linear formula (C2H5)2NC6H4OH . It has a molecular weight of 165.23 . This compound is used as a raw material for the synthesis of Rhodamine derivatives .

Synthesis Analysis

3-Diethylaminophenol is used as a starting reagent for the synthesis of silyloxyaniline . It has also been used in the synthesis of Nile Red and its hydroxy-derivative .

Molecular Structure Analysis

The molecular structure of 3-((Diethylamino)methyl)phenol consists of a phenol group attached to a diethylamino group . The IUPAC Standard InChIKey for this compound is WAVOOWVINKGEHS-UHFFFAOYSA-N .

Chemical Reactions Analysis

Phenols, including 3-((Diethylamino)methyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .

Physical And Chemical Properties Analysis

3-((Diethylamino)methyl)phenol is a solid substance . It has a boiling point of 170 °C/15 mmHg and a melting point of 69-72 °C .

Scientific Research Applications

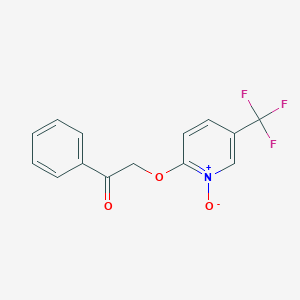

Synthesis of Rhodamine Derivatives

3-[(Diethylamino)methyl]-phenol is a crucial starting material in the synthesis of rhodamine derivatives. Rhodamines are widely used as fluorescent dyes in various biological and chemical applications due to their high fluorescence quantum yields and photostability . These derivatives are essential in fluorescence microscopy, flow cytometry, and as probes in molecular biology.

Development of Silyloxyaniline Compounds

This compound is used in the synthesis of silyloxyaniline, which has applications in organic synthesis and materials science . Silyloxyanilines are intermediates in the production of various pharmaceuticals and agrochemicals, and they play a role in the development of new materials with unique properties.

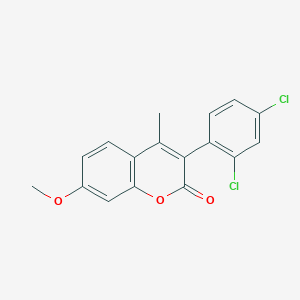

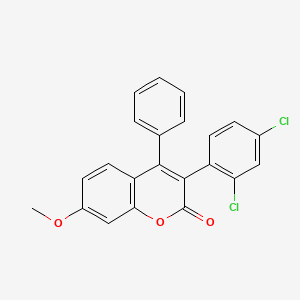

Nile Red and Hydroxy-Derivative Synthesis

3-[(Diethylamino)methyl]-phenol is employed in the synthesis of Nile Red and its hydroxy-derivative . Nile Red is a lipophilic stain used for detecting intracellular lipid droplets. It is extensively used in cell biology and biochemistry for studying lipid metabolism and storage.

Computational Chemistry and Molecular Modeling

The compound is also used in computational chemistry for molecular modeling and density functional theory (DFT) studies . These studies help in understanding the electronic structure, reactivity, and properties of molecules, which is crucial for designing new compounds with desired characteristics.

Photophysical and Photochemical Studies

3-[(Diethylamino)methyl]-phenol is utilized in photophysical and photochemical research to study the behavior of molecules under light exposure . This research is important for developing new photonic materials, understanding light-induced processes in biological systems, and improving the efficiency of solar energy conversion.

Synthesis of Triazole Derivatives

The compound is a key intermediate in the synthesis of triazole derivatives . Triazoles are a class of heterocyclic compounds with significant pharmacological properties, including antifungal, antibacterial, and anticancer activities. They are also used in the development of agrochemicals and materials science.

Organic Light-Emitting Diodes (OLEDs)

3-[(Diethylamino)methyl]-phenol is used in the development of materials for organic light-emitting diodes (OLEDs) . OLEDs are used in display and lighting technologies due to their high efficiency, flexibility, and potential for producing vivid colors. Research in this area focuses on improving the performance and stability of OLED materials.

Catalysis and Reaction Mechanisms

The compound is studied for its role in catalysis and understanding reaction mechanisms . It can act as a ligand or catalyst in various organic reactions, helping to improve reaction efficiency and selectivity. This research is vital for developing new synthetic methodologies and industrial processes.

Safety and Hazards

3-((Diethylamino)methyl)phenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

Similar compounds are often involved in interactions with various enzymes and receptors, influencing cellular processes .

Mode of Action

It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, given its phenolic hydroxyl group and the presence of the diethylamino group .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, including those involved in melanin synthesis .

Pharmacokinetics

Similar compounds often exhibit good absorption due to their lipophilic nature, and they may undergo extensive metabolism in the liver .

Result of Action

Related compounds have been shown to have various effects, such as influencing melanin synthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-[(Diethylamino)methyl]-phenol . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

3-(diethylaminomethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-12(4-2)9-10-6-5-7-11(13)8-10/h5-8,13H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYMNFIEKDSDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Diethylamino)methyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,6-Dichloro-4-pyridyl)-5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B3041255.png)

![O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate](/img/structure/B3041260.png)

![1-(3,4-Difluorophenyl)-2-[4-dimethoxyphosphinothioyloxy-6-methyl-5-[3-(trifluoromethyl)phenoxy]pyrimidin-2-yl]sulfanylethanone](/img/structure/B3041265.png)

![Ethyl 4-{2-[(2,6-dichloro-4-pyridyl)carbonyl]hydrazino}-2-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3041268.png)

![Ethyl 5-(1-[(2,6-dichloro-4-pyridyl)carbonyl]-1H-pyrazol-5-yl)isoxazole-3-carboxylate](/img/structure/B3041269.png)